molecular formula C8H9ClFNO B1357692 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE CAS No. 1017779-65-5

6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE

Cat. No.: B1357692
CAS No.: 1017779-65-5
M. Wt: 189.61 g/mol
InChI Key: HRDZQFHRDGSFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE is an organic compound with the molecular formula C8H9ClFNO It is a derivative of methanamine, featuring a phenyl ring substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE typically involves the reaction of 6-chloro-2-fluoro-3-methoxybenzaldehyde with a suitable amine source under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the methanamine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE can undergo various chemical reactions, including:

    Oxidation: The methanamine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-CHLORO-2-FLUORO-3-METHOXYBENZYLAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluoro-3-methoxyphenylboronic acid
  • 2-Fluoro-6-methoxyphenylboronic acid
  • 6-Chloro-2-fluoro-3-methoxybenzylamine

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(6-chloro-2-fluoro-3-methoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClFNO/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-3H,4,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDZQFHRDGSFBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)Cl)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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